molecular formula C11H14ClN3 B13872784 4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13872784
M. Wt: 223.70 g/mol
InChI Key: BBHAZKRIIJGJDP-UHFFFAOYSA-N
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Description

4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chlorine, methyl, and isopropyl groups. Its structural features make it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine ring . The chlorination of the resulting intermediate with phosphorus oxychloride yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce reaction times . Additionally, the use of robust catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine, methyl, and isopropyl groups enhances its reactivity and potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H14ClN3/c1-5(2)10-14-9(12)8-6(3)7(4)13-11(8)15-10/h5H,1-4H3,(H,13,14,15)

InChI Key

BBHAZKRIIJGJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C(C)C)Cl)C

Origin of Product

United States

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